
Dpt-prostaglandin E1
概要
説明
MB-28767は、プロスタグランジンE2受容体のアゴニストとして知られる合成有機化合物です . その生物活性、特に様々な受容体サブタイプとの相互作用について研究されています .
2. 製法
MB-28767の調製には、合成有機化学の手法が用いられます。この化合物は、重要な中間体の形成とその後の最終生成物への変換を含む一連の反応によって合成されます。 具体的な合成経路と反応条件は、所有権があり、多くの場合、官能基の保護と脱保護、精製プロセスを含む複数の手順が含まれます . 工業生産方法では、通常、高収率と純度を確保するために最適化された反応条件を用いた大規模合成が行われます .
準備方法
The preparation of MB-28767 involves synthetic organic chemistry techniques. The compound is synthesized through a series of reactions that include the formation of key intermediates and their subsequent transformation into the final product. The specific synthetic routes and reaction conditions are proprietary and often involve multiple steps, including protection and deprotection of functional groups, as well as purification processes . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Synthetic Pathways
The synthesis of Dpt-prostaglandin E1 involves multiple steps, including asymmetric catalysis and deprotection processes. A critical step is the asymmetric Michael addition , which establishes the stereochemistry at C8 and C12 positions . This reaction is performed using chiral cuprates, such as (R,R)-tartrate-derived cuprates, to achieve high enantioselectivity. The synthesis also involves protection and deprotection of hydroxyl groups using SEM (trimethylsilyl-ethoxymethyl) protecting groups, followed by magnesium bromide-mediated deprotection to yield the final compound .
Key Reaction Steps :
-
Asymmetric Michael addition to form the core structure.
-
SEM protection of hydroxyl groups.
-
Deprotection with MgBr2 to release the active compound.
Degradation Pathways
PGE1 undergoes degradation under basic, thermal, and oxidative conditions, primarily forming prostaglandin A1 (PGA1) as the main degradation product . The degradation mechanism involves isomerization and cleavage of the prostaglandin backbone. For example:
-
Basic conditions : PGA1 isomerizes to prostaglandin B1 (PGB1) .
-
Oxidative conditions : 15-keto-PGE1 is generated via oxidation of the 15-hydroxyl group .
Degradation Products :
Compound | Structure (Key Features) | Stability Under Conditions |
---|---|---|
PGA1 | Ketone at C9 position | Basic, thermal |
PGB1 | Conjugated dienone | Basic |
15-keto-PGE1 | Oxidized 15-hydroxyl group | Oxidative |
Substitution Reactions
PGE1 participates in nucleophilic substitution reactions, particularly involving its hydroxyl groups. For example:
-
Epoxide ring opening : The 11,12-epoxide in PGE1 reacts with nucleophiles (e.g., water or amines) under acidic conditions .
-
Esterification : The carboxylic acid group at C1 undergoes esterification with alcohols (e.g., methanol) to form methyl esters .
Reaction Example :
Oxidation and Reduction
The compound’s double bonds and hydroxyl groups are susceptible to redox reactions:
-
Oxidation : The 15-hydroxyl group oxidizes to a ketone (15-keto-PGE1) under oxidative stress .
-
Reduction : The conjugated dienone system in PGE1 reduces to form diols under catalytic hydrogenation.
Reduction Mechanism :
Receptor-Mediated Binding
PGE1 interacts with prostaglandin E receptors (EP1-4) via substitution reactions at specific binding sites. For example:
-
EP2 receptor activation : Binding induces cAMP production via G-protein coupling .
-
EP3 receptor modulation : High-affinity binding decreases intracellular cAMP levels .
Binding Affinity :
Receptor | Binding Affinity (IC₅₀) | Key Function |
---|---|---|
EP2 | 29.3 nM | cAMP signaling |
EP3 | 21.81 nM | Platelet inhibition |
Stability in Clinical Formulations
PGE1 solutions in 10% dextrose remain ≥90% stable for 48 hours in polypropylene syringes, with PGA1 as the primary degradation product .
Stability Data :
Storage Time | Stability (%) | Degradation Product |
---|---|---|
24 hours | 95.2 | PGA1 (4.8%) |
48 hours | 90.1 | PGA1 (9.9%) |
72 hours | 83.4 | PGA1 (16.6%) |
科学的研究の応用
MB-28767 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study receptor-ligand interactions and to develop new synthetic methodologies.
Biology: Investigated for its role in modulating biological pathways through its interaction with prostaglandin E2 receptors.
Medicine: Explored for potential therapeutic applications, particularly in the treatment of conditions related to inflammation and pain.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
作用機序
MB-28767は、プロスタグランジンE2受容体のアゴニストとして作用することにより、その効果を発揮します。この化合物は受容体に結合し、活性化させ、細胞内シグナル伝達イベントのカスケードを引き起こします。これらのイベントには、Gタンパク質の活性化、それに続くアデニル酸シクラーゼやホスホリパーゼCなどの下流エフェクターの調節が含まれます。 この分子標的と経路には、炎症や疼痛知覚など、様々な生理学的プロセスに関与するEP3受容体サブタイプが含まれます .
類似化合物との比較
MB-28767は、特にEP3サブタイプであるプロスタグランジンE2受容体に対する高い親和性と選択性を持つ点でユニークです。類似の化合物には、以下のような他のプロスタグランジン受容体アゴニストがあります。
- プロスタグランジンE1
- プロスタグランジンE2
- プロスタグランジンF2α これらの化合物は、構造的な類似性を持っていますが、受容体選択性と生物活性は異なります。 MB-28767のEP3受容体に対する特異性により、受容体-リガンド相互作用を研究し、標的療法を開発するための貴重なツールとなります .
生物活性
Dpt-prostaglandin E1 (PGE1) is a potent bioactive compound with significant implications in various biological processes, particularly in cardiovascular health, angiogenesis, and cellular protection mechanisms. This article provides a comprehensive overview of the biological activity of Dpt-PGE1, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Dpt-PGE1 exerts its biological effects primarily through interaction with specific prostaglandin receptors (EP1-4 and IP). These receptors are distributed across various tissues and mediate different intracellular signaling pathways:
- EP4 Receptor Activation : Dpt-PGE1 enhances cyclic adenosine monophosphate (cAMP) levels through EP4 receptor activation, leading to the phosphorylation and degradation of GLI2, a key regulator in the Hedgehog signaling pathway. This mechanism has been linked to inhibiting drug-resistant tumor growth in medulloblastoma models .
- Angiogenesis Stimulation : PGE1 has been shown to induce vascular endothelial growth factor (VEGF) expression, promoting angiogenesis in ischemic tissues. Clinical studies indicate that PGE1 treatment results in increased endothelial cell proliferation and improved blood flow in patients with heart failure .
- Neuroprotection : In animal models, PGE1 demonstrates protective effects against hypoxic injury in fetal rat hippocampal cells by reducing lactate dehydrogenase (LDH) activity, indicating decreased cell death under hypoxic conditions .
Therapeutic Applications
Dpt-PGE1's vasodilatory properties make it a critical component in several clinical settings:
- Congenital Heart Disease : PGE1 is crucial for maintaining ductus arteriosus patency in neonates with duct-dependent congenital heart defects. Case studies show successful outcomes using oral PGE1 derivatives when intravenous forms are unavailable .
- Peripheral Artery Disease : The compound is utilized to improve blood circulation in patients with peripheral occlusive artery disease and has been associated with long-term hemodynamic benefits .
- Spinal Cord Injury : Research indicates that PGE1 can enhance spinal cord blood flow during compression injuries, leading to improved motor function recovery in animal models .
Case Studies and Clinical Findings
Several clinical studies highlight the efficacy and safety of Dpt-PGE1:
Case Study 1: Neonatal Congenital Heart Disease
A Nigerian infant diagnosed with pulmonary atresia was treated with an oral PGE1 derivative due to the unavailability of intravenous forms. The treatment stabilized the patient's cardiovascular condition and maintained ductal patency over 21 days .
Case Study 2: Angiogenesis in Heart Failure
In a clinical observational study, patients treated with PGE1 showed significantly higher counts of CD34+ cells (a marker for endothelial progenitor cells) compared to controls. This suggests enhanced angiogenic potential linked to PGE1 therapy .
Case Study 3: Neuroprotective Effects
In vitro studies demonstrated that PGE1 treatment significantly reduced cell death from hypoxia in rat hippocampal cultures, highlighting its potential as a neuroprotective agent during ischemic events .
Summary of Research Findings
The following table summarizes key findings related to the biological activity of Dpt-PGE1:
特性
CAS番号 |
80558-61-8 |
---|---|
分子式 |
C22H30O5 |
分子量 |
374.5 g/mol |
IUPAC名 |
7-[(1R,2R)-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C22H30O5/c23-18(16-27-19-8-4-3-5-9-19)14-12-17-13-15-21(24)20(17)10-6-1-2-7-11-22(25)26/h3-5,8-9,12,14,17-18,20,23H,1-2,6-7,10-11,13,15-16H2,(H,25,26)/b14-12+/t17-,18+,20+/m0/s1 |
InChIキー |
NZGFSDWJUZOAAX-KAVAACISSA-N |
SMILES |
C1CC(=O)C(C1C=CC(COC2=CC=CC=C2)O)CCCCCCC(=O)O |
異性体SMILES |
C1CC(=O)[C@@H]([C@H]1/C=C/[C@H](COC2=CC=CC=C2)O)CCCCCCC(=O)O |
正規SMILES |
C1CC(=O)C(C1C=CC(COC2=CC=CC=C2)O)CCCCCCC(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
11-deoxy-16-phenoxy-17,18,19,20-tetranor-PGE1 11-deoxy-16-phenoxy-17,18,19,20-tetranorprostaglandin E1 DPT-prostaglandin E1 M and B 28,767 M and B 28767 M and B-28767 M and B28767 MB-28767 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。